molecular formula C15H16ClN B087656 (2-Chlorobenzyl)(1-phenylethyl)amine CAS No. 13541-05-4

(2-Chlorobenzyl)(1-phenylethyl)amine

Cat. No. B087656
CAS RN: 13541-05-4
M. Wt: 245.74 g/mol
InChI Key: LOSJSCRCNLVTTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (2-Chlorobenzyl)(1-phenylethyl)amine often involves catalytic asymmetric methods. For instance, a three-step procedure has been developed for the synthesis of 2-arylpropionic acids and 1-arylethyl amines, starting from vinyl arenes. This process includes an asymmetric hydrovinylation reaction yielding excellent enantioselectivities and regioselectivities. The products from these reactions can be further transformed into valuable 1-arylethyl amines through oxidative degradation followed by Curtius or Schmidt rearrangements, showcasing a prototypical primary amine with an alpha-chiral tertiary N-alkyl group in very good yields (Smith & RajanBabu, 2009).

Molecular Structure Analysis

Although specific analyses on the molecular structure of (2-Chlorobenzyl)(1-phenylethyl)amine are not directly highlighted in the searched papers, related compounds exhibit interesting structural features. These structures often serve as intermediates in the synthesis of biologically active compounds and can undergo various chemical transformations, reflecting the versatile nature of their molecular frameworks.

Chemical Reactions and Properties

Chemical reactions involving compounds similar to (2-Chlorobenzyl)(1-phenylethyl)amine utilize their functional groups to create complex molecules. For example, reactions with phenyl chlorothionoformate allow for the efficient synthesis of isothiocyanates from amines, showcasing the reactivity of amine groups in such compounds (Li et al., 2013). This reactivity can be tailored for the synthesis of various functionalized organic compounds, indicating the broad utility of such amines in organic synthesis.

Physical Properties Analysis

The physical properties of (2-Chlorobenzyl)(1-phenylethyl)amine and related compounds are often influenced by their molecular structure. While specific data on the compound might not be readily available, the physical properties such as melting points, boiling points, and solubility in various solvents are crucial for understanding its behavior in different chemical contexts.

Chemical Properties Analysis

The chemical properties of (2-Chlorobenzyl)(1-phenylethyl)amine, including its reactivity with other chemical agents, stability under various conditions, and its potential to undergo specific chemical transformations, are essential for its application in synthetic chemistry. Studies on related compounds reveal a wealth of chemical reactions, such as asymmetric synthesis, that provide insight into the chemical behavior of such amines (Boggs et al., 2007).

Scientific Research Applications

Synthesis of Complex Molecules

One notable application involves the use of (2-Chlorobenzyl)(1-phenylethyl)amine derivatives in the synthesis of complex molecules. For instance, the synthesis and reactivity towards carbon monoxide of optically active ortho-cyclopalladated imines derived from (R)-1-phenylethyl-benzylidene-amine have been explored. These compounds have been used to produce key organic intermediates, demonstrating the role of these amines in facilitating complex synthesis reactions and potentially aiding in the development of new pharmaceuticals and materials (Albert et al., 2007).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16/h2-10,12,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSJSCRCNLVTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373885
Record name AN-329/15537194
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorobenzyl)-(1-phenylethyl)amine

CAS RN

13541-05-4
Record name AN-329/15537194
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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